molecular formula C7H16Cl2N4 B1523481 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride CAS No. 1333954-67-8

2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride

Cat. No. B1523481
CAS RN: 1333954-67-8
M. Wt: 227.13 g/mol
InChI Key: SKKDZHBUQLJDFA-UHFFFAOYSA-N
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Description

2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride, also known as 2-P-4H-1,2,4-triazol-4-yl-ethan-1-amine dihydrochloride, is a compound that is used in many scientific research applications. It is a member of the triazole family, which is a group of organic compounds with a five-membered ring containing three nitrogen atoms. This compound is typically synthesized in a laboratory setting and is used in a variety of applications, including drug development and medical research.

Scientific Research Applications

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

This study discusses the preparation and characterization of several N3O3 amine phenols, which are reduction products of Schiff bases derived from the condensation reactions of triaminopropane with salicylaldehyde or ring-substituted salicylaldehydes (Liu, Wong, Rettig, & Orvig, 1993).

Generation of Structurally Diverse Libraries

In this research, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, was used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds (Roman, 2013).

Novel Three-Component Synthesis

A novel three-component synthesis involving propargyl amine and acid chlorides for amidation and cross-coupling, based on an amidation-coupling-cycloisomerization (ACCI) sequence, is described (Merkul & Müller, 2006).

Quantum Chemical and Molecular Dynamics Simulation Studies

This study utilized quantum chemical parameters and molecular dynamics simulations to predict corrosion inhibition performances of various thiazole and thiadiazole derivatives against corrosion of iron metal (Kaya et al., 2016).

Microwave-Assisted Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

A microwave-assisted synthesis approach for preparing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, using N-guanidinosuccinimide and various amines, is presented in this research (Tan, Lim, & Dolzhenko, 2017).

Thermodynamic and Quantum Chemical Evaluation of Triazole Schiff Bases as Corrosion Inhibitors

This study investigates the use of triazole Schiff bases as corrosion inhibitors on mild steel, utilizing thermodynamic, electrochemical, and quantum chemical techniques (Chaitra, Mohana, & Tandon, 2015).

Biochemical Analysis

Biochemical Properties

2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The interaction with aromatase is primarily through hydrogen bonding and hydrophobic interactions, which inhibit the enzyme’s activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can inhibit cell proliferation by downregulating the expression of genes involved in cell cycle progression. Furthermore, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the target. For example, its interaction with aromatase leads to enzyme inhibition, reducing estrogen biosynthesis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and light exposure. Over time, degradation products may form, potentially altering its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, potentially influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. The compound’s localization and accumulation within specific tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression .

properties

IUPAC Name

2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-6(2)7-10-9-5-11(7)4-3-8;;/h5-6H,3-4,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKDZHBUQLJDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=CN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride
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2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride
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2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride
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2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride
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2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride
Reactant of Route 6
2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride

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